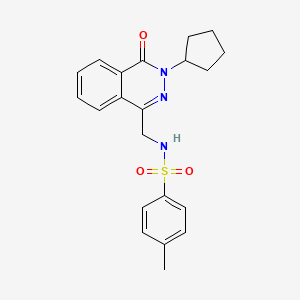

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-15-10-12-17(13-11-15)28(26,27)22-14-20-18-8-4-5-9-19(18)21(25)24(23-20)16-6-2-3-7-16/h4-5,8-13,16,22H,2-3,6-7,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKAJCUXFZYGADR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the phthalazinone core, followed by the introduction of the cyclopentyl group and the sulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out to modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce alcohols or amines

Scientific Research Applications

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-methylbenzenesulfonamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, enabling the development of new materials and catalysts.

Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor or modulator of specific biological targets.

Industry: Its unique properties make it suitable for applications in material sciences, such as the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to active sites or allosteric sites, resulting in changes in the biological activity of the targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with other sulfonamide derivatives, such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53 in ). Below is a comparative analysis:

Key Observations:

Core Heterocycles: The target compound’s phthalazinone core contrasts with the chromenone-pyrazolo-pyrimidine system in Example 52. Phthalazinones are associated with kinase inhibition, while chromenones (flavonoid derivatives) often exhibit anti-inflammatory or anticancer activity .

Example 53’s fluorophenyl and pyrazolo-pyrimidine groups introduce hydrogen-bonding and π-stacking capabilities, which could enhance target binding affinity .

Synthetic Routes : Example 53 was synthesized via Suzuki-Miyaura coupling (using a boronic acid and Pd catalyst), a common method for biaryl sulfonamides . The target compound’s synthesis likely involves similar cross-coupling or nucleophilic substitution steps.

Research Findings and Methodological Insights

Structural Analysis Tools

- Crystallography : Software such as SHELXL (for refinement) and WinGX/ORTEP (for visualization) are critical for determining bond lengths, angles, and crystal packing in sulfonamide derivatives . These tools enable comparisons of steric and electronic effects between analogues.

- Thermal Properties : The higher melting point of Example 53 (175–178°C) suggests stronger intermolecular forces (e.g., hydrogen bonding from fluorine atoms) compared to the target compound, though experimental data for the latter are lacking.

Biological Activity

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its structure, synthesis, and biological effects, supported by relevant data and case studies.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 398.48 g/mol. The compound features a phthalazine derivative linked to a sulfonamide group, which is known for its diverse biological activities.

Synthesis Methods

The synthesis of this compound can be approached through various methods, including:

- Condensation Reactions : Utilizing phthalazine derivatives and sulfonamide precursors under acidic or basic conditions.

- Functional Group Modifications : Employing techniques like alkylation and acylation to introduce the cyclopentyl and methyl groups.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, sulfonamides are well-known for their antibacterial properties due to their ability to inhibit folate synthesis in bacteria. The presence of the phthalazine moiety may enhance this activity through additional mechanisms.

| Compound | Activity Type | Mechanism |

|---|---|---|

| N-(4-sulfamoylbenzoyl)-phthalazine | Antibacterial | Inhibition of dihydropteroate synthase |

| 5-(4-Chlorophenyl)-triazolidine | Anticancer | Induction of apoptosis in cancer cells |

Anticancer Activity

Phthalazine derivatives have shown promise in cancer research, particularly in targeting specific cancer cell lines. The unique structure of this compound suggests potential interactions with proteins involved in cell proliferation and apoptosis.

Case Study : A study on similar phthalazine derivatives demonstrated their efficacy in inhibiting tumor growth in xenograft models, suggesting that the compound may also exhibit anticancer properties.

Mechanistic Insights

The biological activity of this compound may be attributed to:

- Enzyme Inhibition : The sulfonamide group can inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.